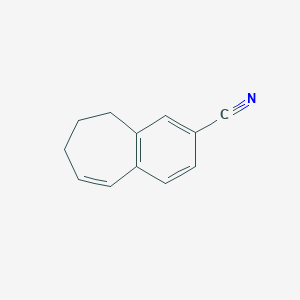

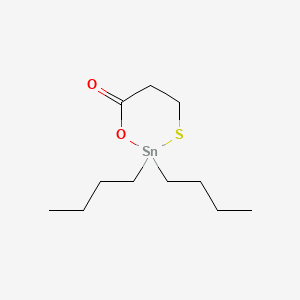

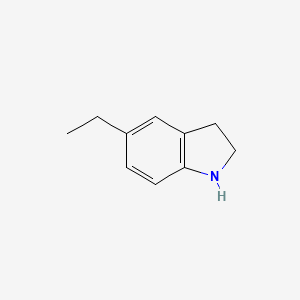

![molecular formula C8H7N3O2 B1627248 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone CAS No. 551920-26-4](/img/structure/B1627248.png)

1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone

Overview

Description

1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is a heterocyclic compound with a unique structure. It belongs to the pyridazinone family and has attracted attention due to its diverse pharmacological activities. The compound’s physicochemical properties make it an attractive building block for drug design and synthesis.

Synthesis Analysis

The synthesis of 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone can be achieved through various methods. One common approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds. The resulting pyridazinone derivatives exhibit a wide range of pharmacological properties.

Molecular Structure Analysis

The molecular formula of 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is C8H7N3O2 , with a molecular weight of 177.16 g/mol . The compound contains a pyridazinone ring, which is characterized by its unique physicochemical properties, including weak basicity, a high dipole moment, and dual hydrogen-bonding capacity.

Chemical Reactions Analysis

1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone can participate in various chemical reactions. Its functional groups allow for modifications at different ring positions, making it versatile for drug design. Some reported reactions include cyclizations, annulations, and aza-Diels-Alder reactions. These reactions lead to derivatives with diverse pharmacological activities, such as antihypertensive, anti-inflammatory, and analgesic properties.

Physical And Chemical Properties Analysis

1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is a solid compound with a melting point and solubility characteristics that would need to be determined experimentally. Its polarity, stability, and other physical properties would influence its behavior in different environments.

Safety And Hazards

As with any chemical compound, safety precautions should be taken during handling. It is essential to follow proper lab protocols, wear appropriate protective gear, and store the compound correctly. Specific safety data would need to be obtained from reliable sources.

Future Directions

Given its unique properties and potential therapeutic benefits, further research on 1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone is warranted. Investigating its interactions with specific biological targets, exploring derivatives, and assessing its efficacy in relevant disease models could guide future drug development.

Please note that the information provided here is based on available literature, and specific experimental data would be needed for precise details.

properties

IUPAC Name |

3-acetyl-7H-pyrazolo[1,5-b]pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5(12)6-4-9-11-7(6)2-3-8(13)10-11/h2-4H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOQMBCUCSILLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC(=O)NN2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591804 | |

| Record name | 3-Acetylpyrazolo[1,5-b]pyridazin-6(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone | |

CAS RN |

551920-26-4 | |

| Record name | 3-Acetylpyrazolo[1,5-b]pyridazin-6(7H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

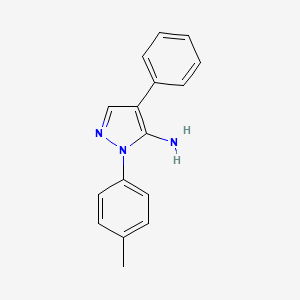

![Ethyl 8-oxo-5,8-dihydropyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B1627172.png)

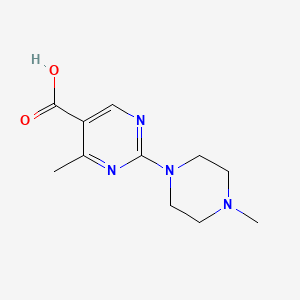

![3-[2-(4-Dimethylamino-phenyl)-pyrazolo[1,5-a]pyrimidin-6-yl]-propan-1-ol](/img/structure/B1627175.png)

![N-[2-(aminomethyl)phenyl]Methanesulfonamide](/img/structure/B1627179.png)

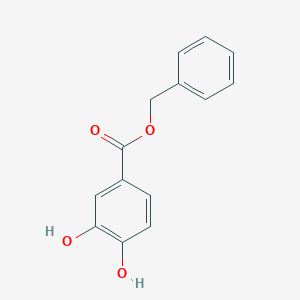

![4-Fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1627184.png)